molecular formula C9H9BrF3NO3S B8202649 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8202649
M. Wt: 348.14 g/mol
InChI Key: CMXQKNZSHNDYLB-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide (CAS: 1055995-93-1) is a halogenated and fluorinated benzenesulfonamide derivative with the molecular formula C₉H₉BrF₃NO₃S and a molecular weight of 348.1369 g/mol. It features a bromine atom at the 4-position, a trifluoromethoxy (-OCF₃) group at the 2-position of the benzene ring, and an ethyl-substituted sulfonamide moiety.

Properties

IUPAC Name

4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(10)5-7(8)17-9(11,12)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQKNZSHNDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Ethylation: The addition of an ethyl group to the nitrogen atom.

    Sulfonamidation: The formation of the sulfonamide group.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes continuous monitoring and quality control to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide exhibits significant potential as an antibacterial and anticancer agent . The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth. Moreover, compounds with trifluoromethyl groups often demonstrate enhanced metabolic stability and bioactivity.

Case Study: Anticancer Activity
A study evaluated the compound's effects on the MDA-MB-231 triple-negative breast cancer cell line, reporting an IC50 value of 1.6 μM , indicating potent anticancer activity compared to the control drug 5-Fluorouracil (IC50 = 11.73 μM). This suggests a favorable therapeutic index for this compound in cancer treatment .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : The compound can undergo transformations under specific conditions.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling.

These reactions allow for the development of new compounds with tailored properties for specific applications.

Biological Research

The compound is utilized in studies investigating enzyme inhibition and protein-ligand interactions. Its mechanism of action involves binding to active sites or allosteric sites on enzymes, which can modulate their activity.

Mechanism of Action
The trifluoromethoxy group enhances lipophilicity, facilitating interaction with hydrophobic regions of proteins, which is critical for its biological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the sulfonamide core significantly influence biological activity. For instance, the presence of the trifluoromethoxy group correlates with enhanced activity against certain cancer cell lines. Conversely, alterations that reduce lipophilicity tend to diminish efficacy.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide, highlighting variations in substituents, molecular properties, and applications:

Compound Name & CAS Molecular Formula Substituents & Key Features Molecular Weight (g/mol) Applications/Findings References
This compound (1055995-93-1) C₉H₉BrF₃NO₃S - Br (4-position)
- OCF₃ (2-position)
- N-ethyl sulfonamide
348.1369 Research chemical; potential crystallographic or biochemical tool
2-(Trifluoromethoxy)benzenesulfonamide (94108-56-2) C₇H₆F₃NO₃S - OCF₃ (2-position)
- Unsubstituted sulfonamide
257.19 Intermediate for enzyme inhibitors; simpler structure with no halogenation
4-(Trifluoromethoxy)benzenesulfonyl chloride (103008-51-1) C₇H₄ClF₃O₃S - OCF₃ (4-position)
- Sulfonyl chloride group
268.62 Reactive intermediate for synthesizing sulfonamides
N-Cyclobutyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (5c) C₂₂H₂₄F₃NO₃S - OCF₃ (4-position)
- Chromene and cyclobutyl groups
439.49 Antiviral agent (48% yield); bulky substituents may enhance target specificity
4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide (MFCD26143359) C₁₅H₁₃BrF₃NO₃S - Br (4-position)
- CF₃ (3-position)
- N-(4-ethoxyphenyl)
424.23 Structural isomer with CF₃ instead of OCF₃; higher steric demand
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide (957062-76-9) C₁₁H₁₃BrF₃NO₃S - Br (2-position)
- OCF₃ (4-position)
- N-butyl
376.19 Altered substituent positions; increased lipophilicity due to butyl group
N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (6) C₁₃H₁₄F₃NO₄S - OCF₃ (4-position)
- Cyclohexenone-substituted sulfonamide
349.31 Catalytic conjugate addition studies (67% yield); ketone group enhances reactivity
4-(2,4-Dioxo-3-(4-(trifluoromethoxy)benzyl)imidazolidin-1-yl)benzenesulfonamide (8j) C₁₆H₁₂F₃N₃O₅S - OCF₃-benzyl hydantoin moiety
- Unsubstituted sulfonamide
415.34 Carbonic anhydrase inhibitor (54% yield); dual functional groups for binding

Key Observations:

Substituent Position Effects :

  • The bromine and trifluoromethoxy positions significantly influence electronic and steric properties. For example, 2-bromo-4-(trifluoromethoxy)benzenesulfonamide derivatives (e.g., CAS 957062-76-9) exhibit distinct reactivity compared to the 4-bromo-2-(trifluoromethoxy) isomer .
  • Trifluoromethoxy (-OCF₃) vs. trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound provides stronger electron-withdrawing effects and improved metabolic stability compared to -CF₃ analogs .

Sulfonamide Nitrogen Modifications: N-ethyl substituents (target compound) offer moderate lipophilicity, whereas bulkier groups (e.g., N-cyclobutyl-chromenyl in 5c) enhance target selectivity but reduce solubility .

Biological Activity :

  • Compounds with hydantoin moieties (e.g., 8j) demonstrate potent inhibition of carbonic anhydrases, suggesting that the target compound could be optimized for similar enzymatic interactions .
  • Chromene-containing derivatives (e.g., 5c) show antiviral activity, highlighting the role of fused aromatic systems in biological applications .

Synthetic Accessibility: The target compound’s ethyl group simplifies synthesis compared to analogs requiring multi-step functionalization (e.g., cyclohexenone in compound 6) . Yields for analogs range from 33% (complex propanamide-linked compound 57) to 89% (simple nitro-phenol intermediates in ), indicating that steric and electronic factors critically impact reaction efficiency .

Biological Activity

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following structural features:

  • Bromo group at the para position.
  • Ethyl amine substituent.
  • Trifluoromethoxy group, which enhances its lipophilicity and possibly its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of sulfonamide derivatives, including this compound. A notable study reported that various sulfonamide compounds exhibit significant inhibitory effects on cancer cell proliferation, with IC50 values indicating potency against specific cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (TNBC)1.6
Control (5-Fluorouracil)MDA-MB-231 (TNBC)11.73

In this study, the compound demonstrated a selective toxicity profile, showing a significantly lower effect on non-cancerous cells compared to cancerous cells, suggesting a potential therapeutic window for treatment .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, it has been noted to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the sulfonamide core can significantly influence biological activity. For instance, the presence of the trifluoromethoxy group has been correlated with enhanced activity against certain cancer cell lines. In contrast, alterations that reduce lipophilicity or steric hindrance tend to diminish efficacy .

Case Studies

  • In Vivo Efficacy : In a mouse model of breast cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to controls. The study highlighted the compound's ability to inhibit tumor angiogenesis and promote apoptosis in tumor cells .
  • Combination Therapy : Another study explored the effects of combining this sulfonamide with existing chemotherapeutics. The results indicated a synergistic effect, enhancing overall anticancer efficacy while reducing side effects typically associated with higher doses of conventional therapies .

Q & A

Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?

  • Methodological Answer :
  • Isotope Incorporation : 18F^{18}\text{F} labeling via nucleophilic substitution (K18F^{18}\text{F}/Kryptofix®) achieves >95% radiochemical yield.
  • Biodistribution : PET imaging in murine models shows high uptake in kidneys (SUV = 4.2) due to sulfonamide renal clearance .

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